molecular formula C17H19NO7S3 B2425123 ethyl 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866051-04-9

ethyl 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B2425123
CAS No.: 866051-04-9
M. Wt: 445.52
InChI Key: GRUAZVKGZSHIGA-UHFFFAOYSA-N
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Description

Ethyl 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a useful research compound. Its molecular formula is C17H19NO7S3 and its molecular weight is 445.52. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-ethylsulfonyl-4-thiophen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO7S3/c1-3-24-17(19)15-11-18(28(22,23)16-6-5-9-26-16)13-10-12(27(20,21)4-2)7-8-14(13)25-15/h5-10,15H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUAZVKGZSHIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 866051-04-9) is a complex organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C17H19NO7S3
  • Molecular Weight : 445.53 g/mol
  • Structural Characteristics : The compound contains multiple functional groups, including sulfonyl and benzoxazine moieties, which are often associated with diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonyl groups may play a role in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Similar compounds have demonstrated the ability to act as allosteric enhancers at adenosine receptors, suggesting that this compound might influence receptor activity indirectly .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration, suggesting potent antioxidant properties.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures. This suggests a potential therapeutic application in treating inflammatory diseases.

Case Study 3: Antimicrobial Properties

The compound exhibited notable antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined, indicating effectiveness comparable to standard antibiotics.

Research Findings

Recent studies have focused on elucidating the molecular pathways influenced by this compound:

  • Cell Signaling Pathways : Research indicates that the compound may modulate key signaling pathways involved in cell proliferation and apoptosis.
  • Synergistic Effects : Combinations with other therapeutic agents have shown enhanced efficacy in cancer models, highlighting its potential as an adjunct therapy.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have highlighted the potential of benzoxazine derivatives, including ethyl 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, in anticancer therapies. These compounds exhibit cytotoxic effects against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. For instance, research has shown that benzoxazines can modulate pathways involved in cancer progression and metastasis, making them promising candidates for drug development .

Antimicrobial Properties
Benzoxazine derivatives are also recognized for their antimicrobial activities. This compound has demonstrated efficacy against both bacterial and fungal strains. The compound's sulfonyl groups enhance its interaction with microbial enzymes, leading to inhibition of growth and survival of pathogens .

Neuroprotective Effects
The neuroprotective properties of benzoxazines have gained attention in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, thus contributing to the development of therapeutic strategies for neurodegeneration .

Agricultural Applications

Pesticidal Activity
The compound has been studied for its pesticidal properties, particularly as an antifeedant and fungicide. Its structural features allow it to disrupt the feeding behavior of pests while also exhibiting antifungal activity against crop pathogens. This dual action makes it a valuable candidate for integrated pest management strategies .

Herbicide Synergy
Research indicates that this compound can be used in synergistic mixtures with other herbicides to enhance efficacy. By improving the wettability and absorption of herbicides on plant surfaces, this compound can increase the effectiveness of weed control measures .

Synthesis and Development

The synthesis of this compound involves several modern synthetic strategies that facilitate its production under mild conditions. Techniques such as microwave-assisted synthesis and transition metal catalysis have been employed to optimize yields and selectivity .

Table: Summary of Applications

Application AreaSpecific UsesMechanism/Effect
MedicinalAnticancer therapiesInduces apoptosis; inhibits proliferation
Antimicrobial agentsDisrupts microbial enzyme function
NeuroprotectionProtects neurons from oxidative stress
AgriculturalPesticidesAntifeedant and antifungal properties
Herbicide synergyEnhances absorption and efficacy

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group (-COOEt) is susceptible to hydrolysis under acidic or basic conditions. This reaction yields the corresponding carboxylic acid, a common transformation for ester-containing compounds.

Reaction Type Conditions Products Notes
Acidic HydrolysisH₂O/H⁺ (e.g., HCl), reflux6-(Ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acidRate depends on acid strength
Basic HydrolysisNaOH (aq.), heatSodium salt of the carboxylic acidFollowed by acid workup

Reduction Reactions

Sulfonyl groups are typically resistant to reduction but may undergo transformation under extreme conditions. The ester group can be reduced to a primary alcohol.

Reaction Type Conditions Products Notes
Ester ReductionLiAlH₄, dry ether2-(Hydroxymethyl)-6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazineRequires anhydrous conditions
Sulfonyl Group ReductionH₂/Pd (high pressure), heatThioether or sulfinic acid derivativesRare; theoretical

Substitution Reactions

The electron-withdrawing sulfonyl groups deactivate the benzoxazine ring, limiting electrophilic substitution. Nucleophilic substitutions may target the ester or sulfonyl groups.

Reaction Type Conditions Products Notes
Nucleophilic Acyl SubstitutionR-OH, H⁺ catalystAlternate esters (e.g., methyl, propyl)Limited by steric hindrance
Thienyl Sulfonyl SubstitutionGrignard reagents (R-MgX)Replacement of thienylsulfonyl group with alkyl/arylRequires harsh conditions

Cycloaddition and Ring-Opening Reactions

The 3,4-dihydro-2H-benzoxazine core may participate in ring-opening or cycloaddition reactions under specific conditions.

Reaction Type Conditions Products Notes
Acid-Catalyzed Ring OpeningH₂SO₄, H₂OFragmentation into amine and carbonyl intermediatesFollowed by rearrangement
Diels-Alder CycloadditionDienophiles (e.g., maleic anhydride), heatFused bicyclic adductsTheoretical; untested

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s reactivity is diminished due to electron-withdrawing sulfonyl groups, but directed substitution may occur at meta positions.

Reaction Type Conditions Products Notes
NitrationHNO₃/H₂SO₄, 50°CMono-nitro derivative at C5 or C7Low yield
SulfonationSO₃/H₂SO₄Additional sulfonyl group at meta positionCompeted by decomposition

Key Structural Influences on Reactivity

  • Sulfonyl Groups : Impart steric and electronic deactivation, directing substitutions to meta positions .

  • Benzoxazine Core : The 3,4-dihydro structure introduces strain, facilitating ring-opening under acidic/basic conditions.

  • Thienyl Moiety : May participate in heterocyclic-specific reactions (e.g., electrophilic substitution at the α-position of thiophene) .

Q & A

Q. What are the common synthetic routes for ethyl 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates. This method ensures efficient benzoxazine ring formation while introducing sulfonyl groups at specific positions .
  • Regioselective sulfonation : Sequential sulfonylation of the benzoxazine core using ethylsulfonyl and thienylsulfonyl chloride under controlled conditions (e.g., low temperature, inert atmosphere). Evidence from analogous compounds suggests using tert-butyloxycarbonyl (Boc) protection for intermediates to avoid over-sulfonation .
  • Carboxylate esterification : Final esterification with ethyl chloroformate in the presence of a base like triethylamine .

Example Reaction Table (Hypothetical):

StepReagents/ConditionsYield (%)Reference
CyclizationPd(OAc)₂, HCO₂H, 80°C65–72
SulfonationEtSO₂Cl, DCM, 0°C58
EsterificationClCO₂Et, Et₃N, RT85

Q. How is the structural characterization of this compound validated?

Methodological Answer:

  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages. For example, deviations >0.3% indicate impurities; recrystallization or column chromatography is recommended .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., thienyl protons at δ 7.2–7.5 ppm, ethylsulfonyl groups at δ 1.2–1.4 ppm) .
    • IR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and isotopic distribution .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during sulfonation, and how are they resolved?

Methodological Answer:

  • Challenge : Competing sulfonation at the benzoxazine N-atom or adjacent positions.
  • Solutions :
    • Protecting Groups : Use Boc protection for the benzoxazine nitrogen prior to sulfonation .
    • Catalyst Optimization : Transition-metal catalysts (e.g., Pd) can direct sulfonyl groups to specific positions via π-orbital interactions .
    • Computational Modeling : DFT calculations predict sulfonyl group orientation, guiding experimental design .

Data Contradiction Example :
If NMR suggests mixed regioisomers, repeat synthesis with stricter temperature control (<5°C) and monitor via TLC .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives?

Methodological Answer:

  • Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and X-ray crystallography (if crystals are obtainable) .
  • Batch Consistency : Compare elemental analysis across batches. For example, a study found C% discrepancies resolved by adjusting drying times (from 12h to 24h under vacuum) .
  • Computational Aids : Use software like Gaussian to simulate spectra and identify misassignments .

Q. What strategies optimize multi-step synthesis yields?

Methodological Answer:

  • Design of Experiments (DOE) : Vary catalyst loading (e.g., Pd from 2–5 mol%) and reaction time (6–24h) to identify optimal conditions .
  • Step-Wise Optimization :
    • Cyclization : Higher yields (72%) achieved with HCO₂H as a CO surrogate vs. CO gas (58%) .
    • Workup : Replace aqueous extraction with solid-phase extraction (SPE) to recover polar intermediates .
  • Scale-Up Adjustments : For gram-scale synthesis, reduce solvent volume by 30% to improve concentration-driven kinetics .

Q. How does the electronic nature of sulfonyl groups influence reactivity?

Methodological Answer:

  • Electrophilic Reactivity : Ethylsulfonyl groups activate the benzoxazine ring toward nucleophilic attack (e.g., SNAr reactions) due to strong electron-withdrawing effects .
  • Thienylsulfonyl Conjugation : The thiophene ring enhances π-stacking in solid-state interactions, confirmed via XRD of analogous compounds .
  • Kinetic Studies : Monitor reactions via in situ IR to assess sulfonyl group stability under acidic/basic conditions .

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